

MS8815: A Comparative Analysis of Selectivity for EZH2 over EZH1

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Compound of Interest

Compound Name: MS8815

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MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][6] Overexpression of EZH2 is associated with poor prognosis in various cancers, including triple-negative breast cancer (TNBC).[5][7] While catalytic inhibitors of EZH2 exist, they are not always effective in cancers where the non-catalytic functions of EZH2 drive progression.[5][7] PROTACs like **MS8815** offer an alternative therapeutic strategy by inducing the degradation of the EZH2 protein.[2][8] This guide provides a detailed comparison of **MS8815**'s selectivity for EZH2 over its close homolog, EZH1.

Quantitative Analysis of In Vitro Potency

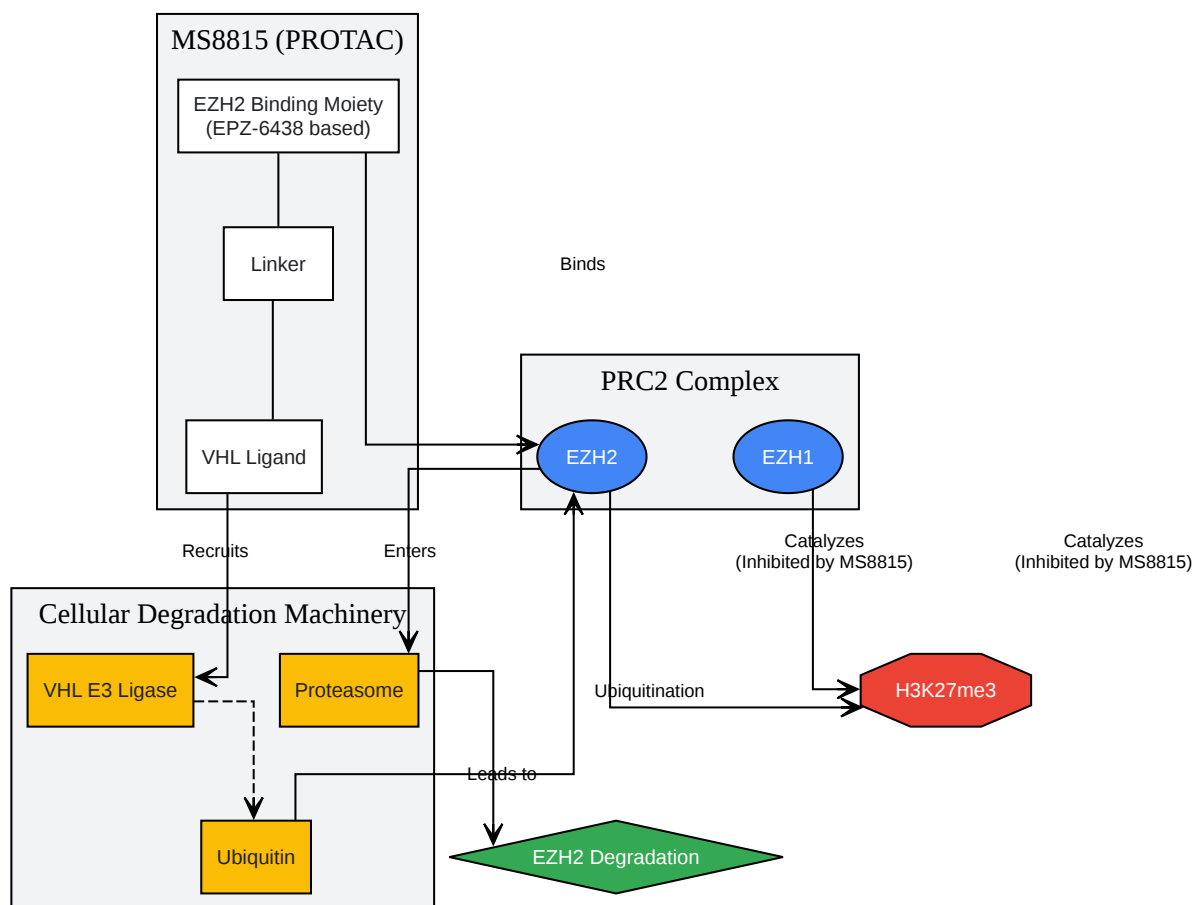
The inhibitory activity of **MS8815** against the methyltransferase activity of EZH2 and EZH1 was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound	Target	IC50 (nM)	Selectivity (EZH1/EZH2)
MS8815	EZH2	8.6[1][3][7]	~7.2-fold
EZH1	62[1][7]		

The data indicates that **MS8815** is approximately 7.2 times more potent at inhibiting the methyltransferase activity of EZH2 compared to EZH1 in biochemical assays.

Mechanism of Action and Selectivity

MS8815 is a heterobifunctional molecule designed to simultaneously bind to EZH2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of EZH2.[2][8] Interestingly, while **MS8815** potently inhibits the methyltransferase activity of both EZH1 and EZH2, it selectively induces the degradation of EZH2.[2][7] It does not degrade EZH1, highlighting a key aspect of its selectivity.[2] In MDA-MB-453 cells, **MS8815** was shown to degrade EZH2 with a DC50 (concentration for 50% of maximal degradation) value of 140 nM.[1][7]



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Caption: Mechanism of **MS8815**-induced EZH2 degradation and enzymatic inhibition.

Experimental Protocols

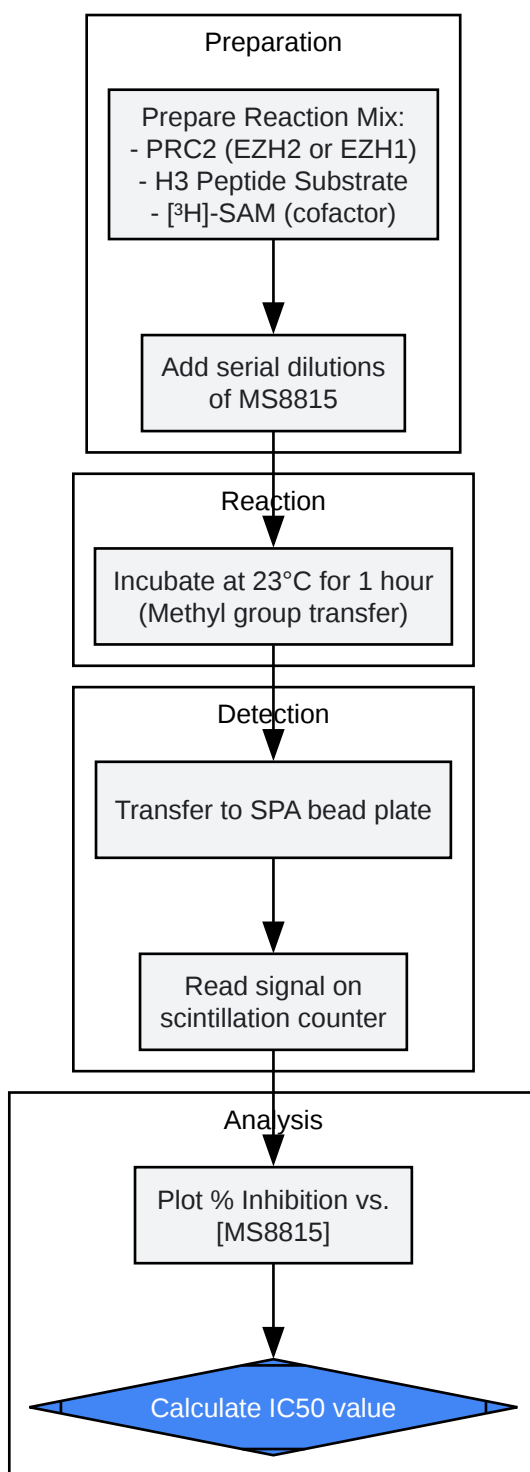
Biochemical Methyltransferase Assay (Scintillation Proximity Assay)

The IC₅₀ values for EZH2 and EZH1 methyltransferase activity were determined using a Scintillation Proximity Assay (SPA).[9] This method quantifies the transfer of a tritium-labeled

methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a histone H3 peptide substrate.

Protocol Steps:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the PRC2 complex (either EZH2- or EZH1-containing), a histone H3 peptide substrate (e.g., H3 residues 21-44), and a tritium-labeled SAM ($[^3\text{H}]$ -SAM) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8, 5 mM DTT).^[9]
- **Inhibitor Addition:** Serial dilutions of the test compound (**MS8815**) are added to the reaction mixture.
- **Enzymatic Reaction:** The enzymatic reaction is initiated and incubated at a controlled temperature (e.g., 23°C) for a specific duration (e.g., 1 hour).^[9]
- **Assay Termination & Detection:** The reaction is stopped, and the mixture is transferred to a plate containing SPA beads. These beads are coated with a scintillant and have an affinity for the biotinylated histone peptide substrate. When the $[^3\text{H}]$ -methyl group is transferred to the peptide, it is brought into close proximity with the bead, generating a light signal that is detected by a microplate scintillation counter.
- **Data Analysis:** The signal intensity is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for the Scintillation Proximity Assay to determine IC50 values.

Conclusion

MS8815 is a selective EZH2-targeting PROTAC degrader.[1][2][3] While it demonstrates potent biochemical inhibition of both EZH2 and EZH1 methyltransferase activity, its selectivity is more pronounced in its degradation mechanism, where it specifically targets EZH2 for proteasomal degradation without affecting EZH1 protein levels.[2][7] This dual mechanism of enzymatic inhibition and targeted degradation makes **MS8815** a valuable chemical tool for studying the biological functions of EZH2 and a potential therapeutic agent for cancers dependent on EZH2.[2][4]

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